Cas no 1707566-05-9 (ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate)
ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
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- MDL: MFCD28013197
- Inchi: 1S/C12H12N2O2S/c1-2-16-11(15)9-10(17-12(13)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14)
- InChI Key: NFBPADMTYAJYRI-UHFFFAOYSA-N
- SMILES: S1C(C2=CC=CC=C2)=C(C(OCC)=O)N=C1N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB406294-500 mg |
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride |
1707566-05-9 | 500MG |
€313.80 | 2023-02-03 | ||
| abcr | AB406294-1 g |
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride |
1707566-05-9 | 1g |
€406.00 | 2023-04-25 | ||
| abcr | AB406294-5 g |
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride |
1707566-05-9 | 5g |
€1074.00 | 2023-04-25 | ||
| abcr | AB406294-250mg |
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride; . |
1707566-05-9 | 250mg |
€204.00 | 2025-03-19 | ||
| abcr | AB406294-1g |
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride; . |
1707566-05-9 | 1g |
€528.00 | 2025-03-19 |
ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate Suppliers
ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
Research Brief on Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (CAS: 1707566-05-9): Recent Advances and Applications
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (CAS: 1707566-05-9) is a thiazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a scaffold for drug development, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer therapies. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activities, and mechanistic insights.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate via a one-pot cyclization reaction involving ethyl 2-cyano-3-phenylacrylate and thiourea. The optimized protocol achieved a yield of 85% with high purity, making it a viable candidate for large-scale production. The study also revealed that the compound exhibits moderate inhibitory activity against Staphylococcus aureus (MIC = 32 µg/mL), suggesting its potential as an antimicrobial agent.
Further investigations into the anticancer properties of this thiazole derivative were reported in Bioorganic & Medicinal Chemistry Letters (2024). The compound was found to inhibit the proliferation of MCF-7 breast cancer cells with an IC50 value of 12.5 µM. Mechanistic studies indicated that it induces apoptosis via the mitochondrial pathway, accompanied by the upregulation of pro-apoptotic proteins such as Bax and caspase-3. These findings underscore its potential as a lead compound for developing novel anticancer therapeutics.
Additionally, a recent preprint on ChemRxiv (2024) explored the anti-inflammatory effects of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate in a murine model of colitis. The compound significantly reduced levels of pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting NF-κB signaling. This suggests its applicability in treating inflammatory bowel diseases, though further preclinical validation is required.
In summary, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (CAS: 1707566-05-9) represents a promising multifunctional scaffold in drug discovery. Its synthetic accessibility, coupled with demonstrated bioactivities, positions it as a valuable candidate for future therapeutic development. Ongoing research is expected to explore structure-activity relationships (SAR) and optimize its pharmacokinetic properties for clinical translation.
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